molecular formula C9H9FO2 B11917173 7-Fluorochroman-6-ol

7-Fluorochroman-6-ol

Katalognummer: B11917173
Molekulargewicht: 168.16 g/mol
InChI-Schlüssel: ZBCPSLCUBDPAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluorochroman-6-ol is a chemical compound belonging to the chroman family, characterized by a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the chroman ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorochroman-6-ol typically involves the fluorination of chroman derivatives. One common method is the selective fluorination of chroman-6-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as protection of hydroxyl groups, selective fluorination, and subsequent deprotection to yield the final product. Optimization of reaction conditions and purification techniques are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluorochroman-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

7-Fluorochroman-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 7-Fluorochroman-6-ol involves its interaction with specific molecular targets. The hydroxyl group at the 6th position and the fluorine atom at the 7th position play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Fluorochroman-2-carboxylic acid
  • 6-Fluorochroman-8-ol
  • 7-Fluorochroman-2-ol

Uniqueness

7-Fluorochroman-6-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C9H9FO2

Molekulargewicht

168.16 g/mol

IUPAC-Name

7-fluoro-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C9H9FO2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,11H,1-3H2

InChI-Schlüssel

ZBCPSLCUBDPAOT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=C(C=C2OC1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.